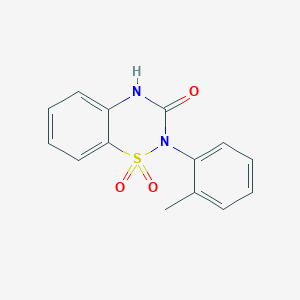
3-(6-Methylpyridin-3-yl)propan-1-ol
Overview
Description
“3-(6-Methylpyridin-3-yl)propan-1-ol” is a chemical compound with the molecular formula C9H13NO . It has a molecular weight of 151.21 . The compound is also known as "3-Pyridinepropanol, 6-methyl-" .
Molecular Structure Analysis
The InChI code for “3-(6-Methylpyridin-3-yl)propan-1-ol” is 1S/C9H13NO/c1-8-5-9(3-2-4-11)7-10-6-8/h5-7,11H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“3-(6-Methylpyridin-3-yl)propan-1-ol” is an oil at room temperature . Additional physical and chemical properties such as boiling point, density, and solubility are not provided in the search results.Scientific Research Applications
Antagonists for Osteoporosis Prevention and Treatment
A study identified a potent and selective antagonist of the alpha(v)beta(3) receptor, which showed significant efficacy in in vivo models of bone turnover, suggesting its potential for clinical development in osteoporosis prevention and treatment (Hutchinson et al., 2003).
Oncogenic Kinase Inhibition for Cancer Therapy
Modifications on a 3-methoxy-2-aminopyridine compound, aimed at reducing mutagenic potential and time-dependent drug-drug interaction, led to a potent inhibitor of the oncogenic kinase bRAF. This highlights its relevance in cancer therapy (Palmer et al., 2012).
Photocatalytic CO2 Reduction
Research into supramolecular metal complexes for photocatalytic CO2 reduction examined Ru(II)-Re(I) binuclear and tetranuclear complexes. These studies are crucial for advancing photocatalytic activities and applications in environmental remediation (Gholamkhass et al., 2005).
Molecular Structure and Antioxidant Activity
A novel phthalide derivative exhibited significant antioxidant activity, and its molecular structure was analyzed both experimentally and theoretically. This work contributes to the understanding of molecular interactions and their implications for biological applications (Yılmaz et al., 2020).
Non-purine Xanthine Oxidase Inhibitors
Two cyclodidepsipeptides were evaluated for their inhibitory activity against xanthine oxidase, demonstrating their potential as non-purine xanthine oxidase inhibitors and anti-inflammatory agents. Such compounds could be promising for the treatment of gout and other conditions related to excessive uric acid production (Šmelcerović et al., 2013).
Synthetic Antioxidant Development
Improvements in the synthesis of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, a new synthetic antioxidant, demonstrate the importance of optimizing preparation methods for compounds with potential health benefits (Xing-sheng, 2007).
Safety and Hazards
The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , which indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
properties
IUPAC Name |
3-(6-methylpyridin-3-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-8-4-5-9(7-10-8)3-2-6-11/h4-5,7,11H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJHHIDLQVUQEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Methylpyridin-3-yl)propan-1-ol | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

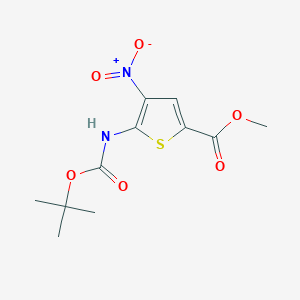
![N-(2,4-difluorophenyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2919004.png)
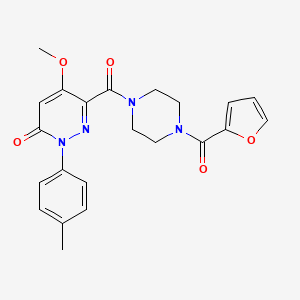
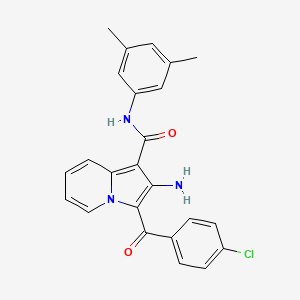
![2-Oxabicyclo[2.1.1]hexan-4-ylmethanesulfonyl chloride](/img/structure/B2919007.png)
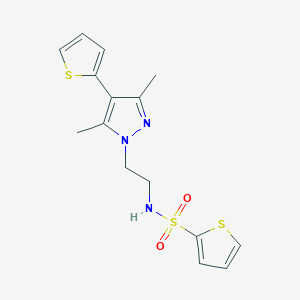
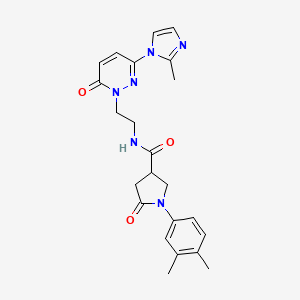
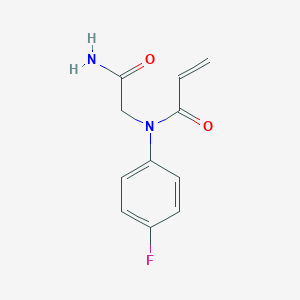
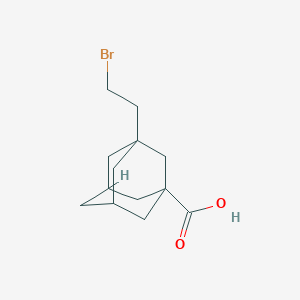
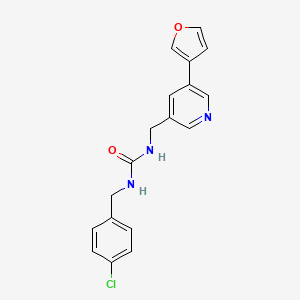
![1-[4-(tert-butyl)benzyl]-6-phenyl-2(1H)-pyridinone](/img/structure/B2919020.png)
![N-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2919024.png)
![3-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-phenol](/img/structure/B2919025.png)
